4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Azetidine Moiety: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine derivatives and appropriate leaving groups.
Oxan-4-yl Methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety.
Reduction: Reduction reactions can be performed on the pyrazole ring or the chloro group.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine moiety.
Reduction: Reduced forms of the pyrazole ring or dechlorinated products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are crucial in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole derivatives: These compounds have similar structures but different substituents on the pyrazole or azetidine rings.
Other Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-4-chloropyrazole share structural similarities.
Uniqueness
Structural Features: The combination of the chloro group, azetidine moiety, and oxan-4-yl methyl group makes this compound unique.
Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H20ClN3O |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-chloro-1-[[1-(oxan-4-ylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C13H20ClN3O/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-1-3-18-4-2-11/h5,10-12H,1-4,6-9H2 |
InChI Key |
PPSKHUPYJXHJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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